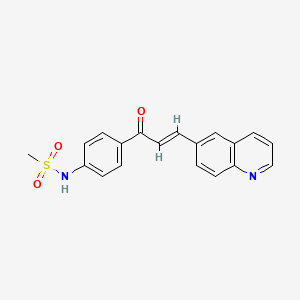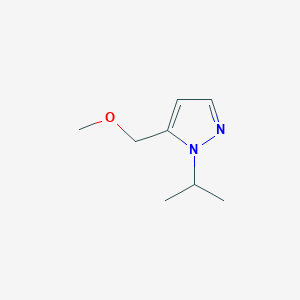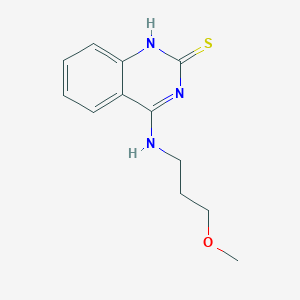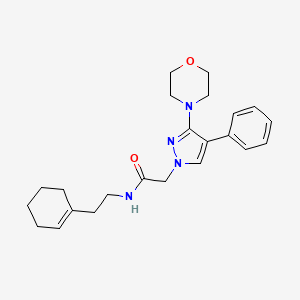![molecular formula C18H19F3N6O B2809127 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2200112-56-5](/img/structure/B2809127.png)
2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a bicyclic heterocycle consisting of fused pyrazole and pyrimidine rings . The molecule also contains a piperidine ring, a common motif in many pharmaceuticals, and a trifluoromethyl group, which is often used to improve the metabolic stability and lipophilicity of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrazolo[3,4-d]pyrimidine ring system, the piperidine ring, and the trifluoromethyl group . The presence of nitrogen atoms in the heterocyclic rings would likely result in a polar molecule with potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyrazolo[3,4-d]pyrimidine and piperidine rings . These could act as nucleophiles in reactions with electrophiles . The trifluoromethyl group is generally considered to be inert .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could result in a relatively high melting point due to intermolecular hydrogen bonding . The trifluoromethyl group could increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes .Applications De Recherche Scientifique
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing various novel compounds, including isoxazolines, isoxazoles, and other pyrazolo[3,4-d]pyrimidine derivatives. These synthetic routes involve cyclization, N-allylation, and dipolar cycloaddition reactions, highlighting the versatility of pyrazolo[3,4-d]pyrimidine scaffolds in heterocyclic synthesis (Rahmouni et al., 2014).
Development of Ligands
The synthesis and investigation of heteroaromatic ligands containing a pyrimidine ring have been explored, demonstrating the utility of these compounds in medicinal chemistry and material science. These studies focus on generating new compounds with potential biological or catalytic activities (Ivashchenko et al., 1980).
Antimicrobial and Antitumor Agents
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. This research underscores the potential of these compounds as therapeutic agents, with some showing promising activity against various bacterial and fungal strains as well as cancer cell lines (Holla et al., 2006).
Chemical Modifications and Drug Discovery
The chemical structure of interest serves as a foundation for creating a variety of drug candidates, including kinase inhibitors and other biologically active molecules. These endeavors aim to discover new treatments for diseases like cancer by targeting specific cellular pathways (ヘンリー,ジェームズ, 2006).
Radiolabeling for Imaging
Compounds structurally related to the chemical have been developed for potential use in positron emission tomography (PET) imaging. These efforts involve synthesizing fluorinated derivatives for imaging specific cancer mutations, demonstrating the compound's relevance in diagnostic research (Wang et al., 2013).
Orientations Futures
Given the biological activity of many pyrazolo[3,4-d]pyrimidine derivatives, this compound could be of interest for further study. Potential areas of research could include the synthesis of analogs, the investigation of its biological activity, and the optimization of its properties for potential therapeutic applications .
Propriétés
IUPAC Name |
1-methyl-4-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O/c1-26-16-13(9-24-26)17(23-11-22-16)27-7-5-12(6-8-27)10-28-15-4-2-3-14(25-15)18(19,20)21/h2-4,9,11-12H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCIDZDPGWQQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyl-2-(5-bromopyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2809045.png)
![[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2809046.png)

![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2809048.png)
![2-{[(4-Nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2809049.png)
![N-(4-methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2809050.png)

![Methyl 2-[(6-chloropyridine-3-carbonyloxy)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2809054.png)





